REACTION_CXSMILES
|
OO.[Br:3][C:4]1[CH:5]=[N:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2.S([O-])([O-])=[O:15].[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>C[Re](=O)(=O)=O.C(OCC)(=O)C.C1COCC1>[Br:3][C:4]1[C:5](=[O:15])[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2 |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
24 mg
|
Type
|
catalyst
|
Smiles
|
C[Re](=O)(=O)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for four days
|
Duration
|
4 d
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature
|
Type
|
CUSTOM
|
Details
|
condensed to a half volume under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted
|
Type
|
ADDITION
|
Details
|
15% Potassium carbonate aqueous solution(19 ml) of p-toluenesulfonyl chloride(4 g) were added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes at room temperature
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The generated insoluble matter was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with ether, and dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(NC2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |